molecular formula C7H8Cl2OS B15305982 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol

Katalognummer: B15305982
Molekulargewicht: 211.11 g/mol
InChI-Schlüssel: RGTUTHZOWCKZGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C7H8Cl2OS It features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanol group at position 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,5-dichlorothiophene with a suitable propanol derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of a propanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H8Cl2OS

Molekulargewicht

211.11 g/mol

IUPAC-Name

3-(2,5-dichlorothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C7H8Cl2OS/c8-6-4-5(2-1-3-10)7(9)11-6/h4,10H,1-3H2

InChI-Schlüssel

RGTUTHZOWCKZGB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1CCCO)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.